

# Turletricin: A Technical Deep Dive into a Novel Renal-Sparing Antifungal Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Turletricin*

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## Executive Summary

In the ongoing battle against invasive fungal infections, a significant challenge has been the severe nephrotoxicity of highly effective polyene antifungals like Amphotericin B (AmB). Early-stage research has unveiled a promising next-generation polyene, **Turletricin** (also known as AM-2-19 and SF001), engineered to mitigate this toxicity while retaining broad-spectrum fungicidal activity. Developed from the foundational work of the Burke lab, **Turletricin** represents a paradigm shift in antifungal development, moving from indiscriminate membrane disruption to targeted pathogen sterol extraction. This technical guide synthesizes the currently available data on **Turletricin**'s antifungal activity, cytotoxicity, and the experimental methodologies used in its initial evaluation.

## Introduction: The Innovation Behind Turletricin

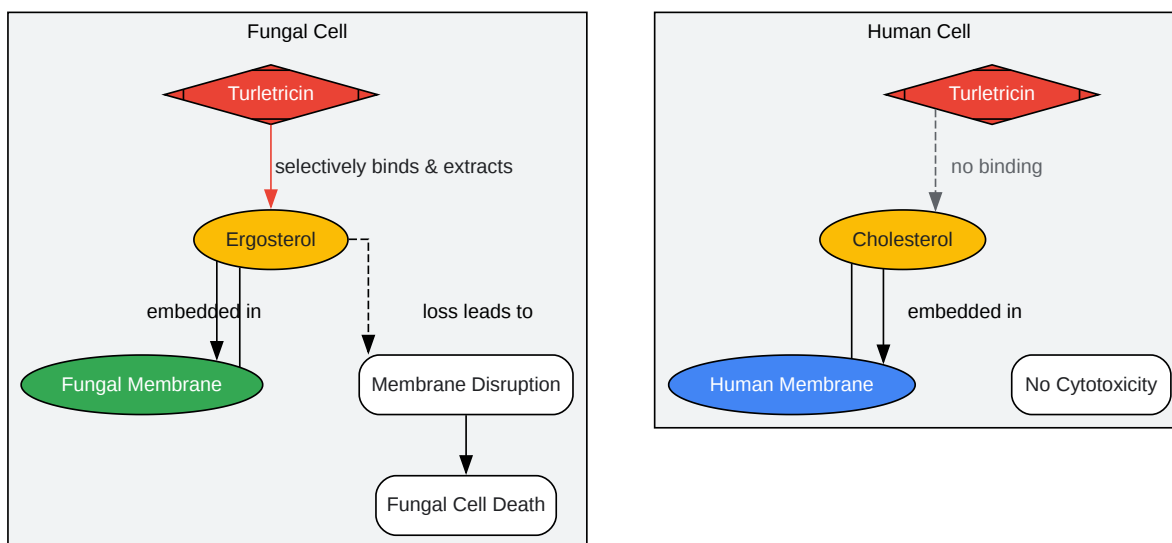
Amphotericin B has long been a "gold standard" for treating severe fungal infections due to its broad efficacy and low incidence of resistance. However, its clinical use is severely limited by dose-dependent kidney damage. This toxicity stems from its mechanism of action; AmB binds not only to ergosterol, the primary sterol in fungal cell membranes, but also to cholesterol in human cell membranes, leading to cellular damage.<sup>[1][2]</sup>

**Turletricin** is a rationally designed analog of AmB that overcomes this critical limitation. Through strategic chemical modifications—specifically C2' epimerization and C16 amidation—

**Turletricin** exhibits high selectivity for fungal ergosterol.[3] This allows it to act as a highly efficient "sterol sponge," rapidly extracting ergosterol from fungal membranes to induce cell death, while leaving human cholesterol largely untouched.[2] This targeted approach is the cornerstone of its improved safety profile, positioning **Turletricin** as a potentially transformative therapy for life-threatening fungal diseases.[1][2] The drug has received Fast Track designation from the FDA and is currently in Phase I clinical trials.[1]

## Mechanism of Action: Selective Ergosterol Extraction

The primary mechanism of action for **Turletricin** is the selective and rapid extraction of ergosterol from fungal cell membranes. This process disrupts membrane integrity and vital cellular functions, ultimately leading to fungal cell death. Unlike its predecessor, Amphotericin B, **Turletricin**'s modified structure prevents it from forming aggregates that bind to and extract cholesterol from mammalian cells, thus sparing them from damage.[2]



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**Caption:** Mechanism of **Turletricin**'s selective antifungal action.

## Quantitative Data on Antifungal Activity and Cytotoxicity

Comparative in vitro studies demonstrate **Turletricin**'s potent antifungal activity, which is comparable or superior to Amphotericin B, particularly against *Aspergillus* species. Crucially, this efficacy is coupled with a significantly improved safety profile.

### Table 1: Comparative In Vitro Antifungal Activity (MIC in mg/L)

Fungal Species	Turletricin (SF001) MIC Range	Turletricin (SF001) MIC <sub>50</sub>	Turletricin (SF001) MIC <sub>90</sub>	Amphotericin B MIC Range	Amphotericin B MIC <sub>50</sub>	Amphotericin B MIC <sub>90</sub>
Candida spp.	0.125 - 4	0.25	1	0.125 - 4	0.5	0.5
C. albicans	0.25 - 0.5	0.25	0.5	0.25 - 1	0.5	0.5
C. glabrata	0.25 - 1	0.25	1	0.25 - 1	0.5	1
C. parapsilosis	0.25 - 1	0.25	1	0.5 - 1	0.5	1
C. krusei	0.5 - 1	1	1	0.5 - 1	1	1
Aspergillus spp.	0.125 - 4	0.5	1	0.25 - 8	1	4
A. fumigatus	0.25 - 1	0.5	1	0.5 - 2	1	1
A. flavus	0.5 - 1	0.5	1	1 - 2	1	2
A. niger	0.5 - 1	0.5	1	1 - 2	1	1
A. terreus	0.25 - 2	1	2	0.25 - 8	1	8
Data sourced from a 2025 study comparing SF001 and Amphotericin B.						

**Table 2: Comparative In Vitro Cytotoxicity**

While specific IC<sub>50</sub> values from the primary research are not publicly available, the foundational study reports that cholesterol extraction is the primary driver of Amphotericin B's toxicity to human renal cells. The same study found that **Turletricin** (AM-2-19) is renal-sparing in both primary human renal cells and in mouse models, indicating a significantly higher concentration is required to induce toxicity compared to Amphotericin B.[\[2\]](#)[\[4\]](#)

Assay Type	Cell Type	Turletricin (AM-2-19)	Amphotericin B	Finding
Cell Viability	Primary Human Renal Proximal Tubule Epithelial Cells	Renal-sparing	Cytotoxic	Cholesterol extraction by AmB drives toxicity; AM-2-19 does not bind cholesterol. <a href="#">[2]</a>
Hemolysis	Human Red Blood Cells	Substantially less hemolytic (Qualitative)	Hemolytic	Reduced interaction with cholesterol in mammalian cell membranes leads to lower hemolytic activity.
Quantitative data is pending full publication of primary study's supplementary materials.				

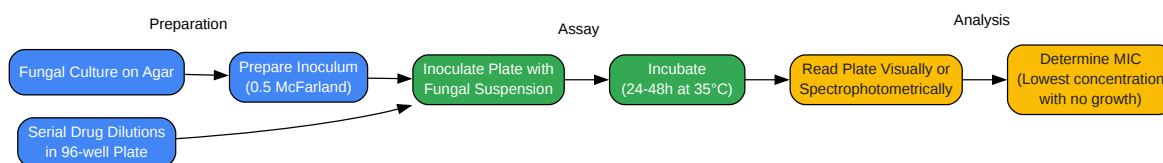
## Experimental Protocols

The following protocols are based on the methodologies cited in the early-stage research on **Turletricin** and standard guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal activity of **Turletricin** was determined using the broth microdilution method following EUCAST guidelines (E.Def 7.3.2 for yeasts and E.Def 9.3.2 for molds).

- 1. Inoculum Preparation:
  - Fungal isolates are cultured on a non-selective agar medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 24-48 hours.
  - A suspension of fungal colonies is prepared in sterile saline or distilled water and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
  - This suspension is further diluted in RPMI-1640 medium (buffered with MOPS and supplemented with 2% glucose) to achieve a final inoculum concentration of approximately  $0.5 - 2.5 \times 10^5$  CFU/mL.
- 2. Drug Dilution and Plate Preparation:
  - **Turletricin** and a comparator (Amphotericin B) are prepared as stock solutions in DMSO.
  - Serial two-fold dilutions are made in 96-well microtiter plates using RPMI-1640 medium to achieve a range of final drug concentrations.
- 3. Inoculation and Incubation:
  - Each well (containing 100 µL of diluted drug) is inoculated with 100 µL of the final fungal inoculum.
  - Plates are incubated at 35-37°C for 24-48 hours.
- 4. Endpoint Reading:
  - The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth compared to the drug-free control well. For some fungistatic agents, a significant reduction (e.g.,  $\geq 50\%$ ) in turbidity is used as the endpoint.



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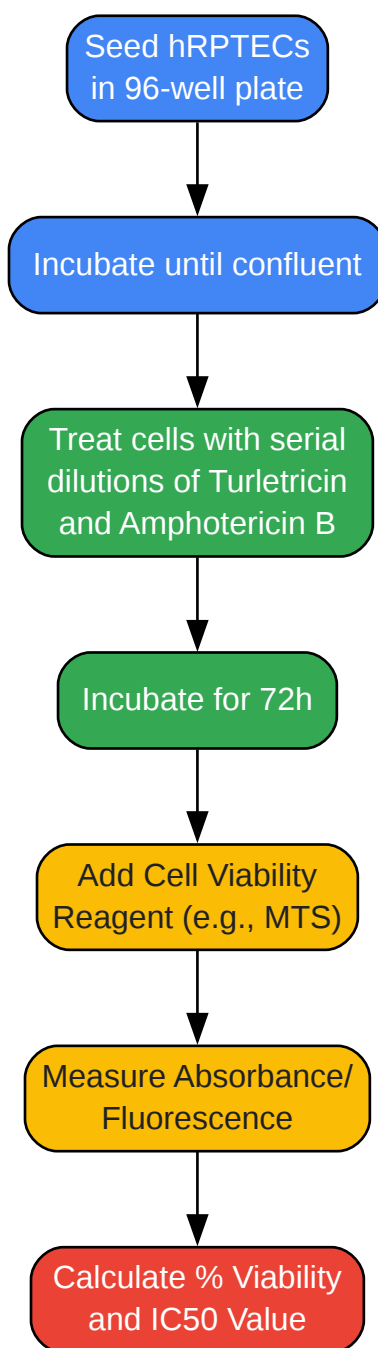
**Caption:** Experimental workflow for MIC determination.

## In Vitro Cytotoxicity Assay (Renal Cells)

To assess the renal-sparing properties of **Turletricin**, a cell viability assay using primary human renal proximal tubule epithelial cells (hRPTECs) is performed.

- 1. Cell Culture:
  - hRPTECs are cultured in appropriate renal epithelial cell growth medium until confluent in 96-well plates.
- 2. Compound Treatment:
  - Cells are treated with serial dilutions of **Turletricin** and Amphotericin B for a specified period (e.g., 72 hours).
- 3. Viability Measurement:
  - Cell viability is assessed using a metabolic assay, such as the MTS or resazurin assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
  - A reagent is added to the wells, and after a short incubation, the absorbance or fluorescence is measured using a plate reader.
- 4. Data Analysis:

- The results are expressed as a percentage of the viability of untreated control cells.
- The concentration that causes 50% cell death ( $IC_{50}$ ) is calculated from the dose-response curve.



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**Caption:** Workflow for in vitro cytotoxicity testing on renal cells.



## Hemolysis Assay

This assay quantifies the damage to red blood cells (erythrocytes) caused by a compound.

- 1. Preparation of Erythrocytes:
  - Fresh human red blood cells are washed multiple times in a buffered saline solution (e.g., PBS) via centrifugation to remove plasma and other components.
  - A final suspension of erythrocytes (e.g., 1-2% v/v) is prepared in the buffer.
- 2. Incubation with Compounds:
  - The erythrocyte suspension is incubated with various concentrations of **Turletricin** and Amphotericin B for a set time (e.g., 1-2 hours) at 37°C.
  - A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
- 3. Measurement of Hemolysis:
  - After incubation, the samples are centrifuged to pellet intact erythrocytes.
  - The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
- 4. Data Analysis:
  - The percentage of hemolysis for each sample is calculated relative to the positive control.

## Conclusion and Future Directions

Early-stage research on **Turletricin** has provided compelling evidence for its potential as a groundbreaking antifungal agent. By selectively targeting fungal ergosterol, it maintains or exceeds the potent, broad-spectrum activity of Amphotericin B while demonstrating a significantly improved safety profile, particularly concerning nephrotoxicity. The quantitative data from in vitro susceptibility testing confirms its efficacy against a wide range of clinically relevant yeasts and molds.

As **Turletricin** progresses through clinical trials, future research will focus on establishing its in vivo efficacy across various infection models, defining its pharmacokinetic and pharmacodynamic profiles, and confirming its safety in human subjects. The development of **Turletricin** marks a pivotal success in rational drug design and offers hope for a safer and more effective treatment for patients suffering from life-threatening invasive fungal infections.

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## References

- 1. journals.asm.org [journals.asm.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Turletricin: A Technical Deep Dive into a Novel Renal-Sparing Antifungal Agent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15137702#early-stage-research-on-turletricin-antifungal-activity\]](https://www.benchchem.com/product/b15137702#early-stage-research-on-turletricin-antifungal-activity)

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